molecular formula C16H22O12 B13382080 4-MUG trihydrate

4-MUG trihydrate

Cat. No.: B13382080
M. Wt: 406.34 g/mol
InChI Key: AVICSHUHPWFQAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylumbelliferyl-β-D-glucuronide trihydrate is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting β-glucuronidase activity, an enzyme encoded by the gusA gene originally isolated from Escherichia coli. The compound is often utilized in plant molecular biology to identify transformed plants by their fluorescence .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves the reaction of 4-methylumbelliferone with β-D-glucuronic acid in the presence of a suitable catalyst. The reaction typically occurs under mild conditions to preserve the integrity of the glucuronide linkage .

Industrial Production Methods: Industrial production of 4-Methylumbelliferyl-β-D-glucuronide trihydrate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality. The final product is purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl-β-D-glucuronide trihydrate primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This hydrolysis results in the release of 4-methylumbelliferone, which is highly fluorescent .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-glucuronidase and occurs under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by measuring the fluorescence of the released 4-methylumbelliferone .

Major Products Formed: The primary product of the hydrolysis reaction is 4-methylumbelliferone, which exhibits strong fluorescence under UV light. This property makes it an excellent marker for detecting β-glucuronidase activity .

Scientific Research Applications

4-Methylumbelliferyl-β-D-glucuronide trihydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylumbelliferyl-β-D-glucuronide trihydrate involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronide linkage, releasing 4-methylumbelliferone. This compound is highly fluorescent and can be detected using a fluorimeter. The fluorescence intensity is directly proportional to the enzyme activity, allowing for quantitative analysis .

Comparison with Similar Compounds

Comparison: While these compounds share a similar fluorogenic property, 4-Methylumbelliferyl-β-D-glucuronide trihydrate is unique in its specificity for β-glucuronidase. This specificity makes it particularly valuable in applications where the detection of β-glucuronidase activity is critical, such as in plant molecular biology and clinical diagnostics .

Properties

IUPAC Name

3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;trihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9.3H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;;;/h2-5,11-14,16,18-20H,1H3,(H,21,22);3*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVICSHUHPWFQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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